3-Boc-8-oxo-3-azabicyclo[3.2.1]octane

Medicinal Chemistry Stereochemistry CNS Drug Design

3-Boc-8-oxo-3-azabicyclo[3.2.1]octane is a conformationally constrained, nitrogen-containing bridged bicyclic compound. Its core structure, a 3-azabicyclo[3.2.1]octane scaffold, features a ketone at the 8-position and a tert-butoxycarbonyl (Boc) protecting group on the endocyclic nitrogen.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 637301-19-0
Cat. No. B1374859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-8-oxo-3-azabicyclo[3.2.1]octane
CAS637301-19-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2=O
InChIInChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3
InChIKeyZORCNALJSKPJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (CAS 637301-19-0): A Key Bridged Bicyclic Intermediate for CNS-Focused Drug Discovery


3-Boc-8-oxo-3-azabicyclo[3.2.1]octane is a conformationally constrained, nitrogen-containing bridged bicyclic compound. Its core structure, a 3-azabicyclo[3.2.1]octane scaffold, features a ketone at the 8-position and a tert-butoxycarbonyl (Boc) protecting group on the endocyclic nitrogen . This architecture makes it a pivotal intermediate in the synthesis of tropane alkaloid analogs, dopamine transporter inhibitors, and other CNS-penetrant drug candidates . Unlike flat heterocyclic amines, its rigid, boat-like conformation restricts molecular flexibility, offering distinct advantages in generating target-selective ligands .

Why 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane Cannot Be Replaced by Its N-Boc Regioisomer or Unprotected Analog


Substituting 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane with a generic 'protected azabicyclic ketone' is not feasible due to the profound impact of the carbonyl group's position on both the scaffold's reactivity and the resulting molecules' biological profiles. The 8-oxo substituent creates a distinct spatial and electronic environment compared to the 3-oxo regioisomer (N-Boc-nortropinone, CAS 185099-67-6), leading to different vectors for reductive amination and subsequent target engagement . The Boc protection at position 3 provides orthogonal stability during synthesis, enabling selective deprotection under mild acidic conditions without disrupting the bridged bicyclic system, a feature not provided by non-protected or benzyl-protected analogs which would require harsh hydrogenolysis or risk decomposition [1]. Attempts to swap this compound for a more common tropane derivative will likely fail to yield the correct positional isomer, compromising the structure-activity relationship (SAR) of the final drug candidate [2].

Quantitative Differentiation of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (CAS 637301-19-0) from its Closest Analogs


Regiochemical Identity: 8-Oxo vs. 3-Oxo (N-Boc-nortropinone) Isomerism

3-Boc-8-oxo-3-azabicyclo[3.2.1]octane (target) and N-Boc-nortropinone (CAS 185099-67-6) are constitutional isomers with the ketone at the 8-position (bridge) versus the 3-position (ring), respectively. This difference fundamentally alters the scaffold's exit vector for side-chain attachment and subsequent receptor binding. In dopamine transporter inhibitor design, 8-substituted isotropanes derived from the 8-oxo scaffold demonstrate distinct binding profiles compared to the 3-substituted tropane series, with some 8-substituted analogs showing sub-nanomolar affinity (Ki < 1 nM) for the dopamine transporter [1]. The regioisomer N-Boc-nortropinone contains a ketone in a less hindered position, making it unsuitable for generating the same 8-substituted pharmacophore required for certain CNS targets .

Medicinal Chemistry Stereochemistry CNS Drug Design

Synthetic Efficiency: Comparative Yield of Boc-Protected Bridge Ketone Synthesis

The synthesis of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane via one-pot N-debenzylation/Boc-protection of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one proceeds with a 90% yield according to a documented patent procedure . In contrast, the synthesis of the precursor 3-benzyl-3-azabicyclo[3.2.1]octan-8-one itself is a low-yielding multicomponent reaction, with reported yields as low as 18% . This demonstrates that the Boc-protected compound is the more efficiently prepared and therefore more economically viable advanced intermediate for scale-up.

Process Chemistry Synthetic Methodology N-Debenzylation

Protecting Group Orthogonality: Boc vs. Cbz for Downstream Synthesis

The Boc protecting group on 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane enables mild, selective deprotection using trifluoroacetic acid (TFA) or HCl, which is orthogonal to many other protecting groups commonly used in complex molecule synthesis [1]. In contrast, the structurally analogous N-Cbz-nortropinone (CAS 130753-13-8), while also a bridged bicyclic ketone, requires hydrogenolysis for deprotection, which can lead to the reduction of the 8-oxo ketone or other sensitive functionalities, significantly limiting its compatibility with diverse downstream chemistries [2].

Peptidomimetics Protecting Group Strategy Orthogonal Chemistry

Physical State and Handling: Comparative Melting Point and Storage Requirements

3-Boc-8-oxo-3-azabicyclo[3.2.1]octane is reported as a white to yellow solid , whereas its regioisomer N-Boc-nortropinone has a melting point range of 70-74°C , indicating it may exist as a waxy solid or low-melting material at ambient temperatures. The target compound is recommended for storage at 2-8°C , ensuring long-term stability, while the comparator, with a lower pKa (-1.65 vs -1.58), may exhibit different hygroscopicity and handling properties. The solid nature of the target compound facilitates accurate weighing and handling in parallel synthesis workflows compared to low-melting or liquid analogs.

Compound Management Solid-State Properties Laboratory Logistics

Purity and Vendor Specifications: Fit-for-Purpose Analytical Data Packages

Multiple vendors supply 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane with standardized analytical packages. AKSci lists a minimum purity of 95% , Synblock specifies NLT 98% and provides LC-MS, NMR, and HPLC data , and MolCore certifies ISO-compliant material at NLT 98% purity suitable for global pharmaceutical R&D . In comparison, the unprotected analog 8-oxo-3-azabicyclo[3.2.1]octane hydrochloride (CAS 1427356-24-8) is often specified at 95-97% purity [1], and is prone to hygroscopicity, leading to potential variability in stoichiometric calculations for subsequent amide bond formations or reductive aminations.

Procurement Quality Control Analytical Chemistry

Scaffold Utilization in Patented Pharmaceuticals: A Preferred Intermediate for ATR and RET Inhibitors

3-Boc-8-oxo-3-azabicyclo[3.2.1]octane is specifically enumerated as a key intermediate in patents disclosing RET inhibitors and ATR kinase inhibitors [1]. This contrasts with structurally similar but non-interchangeable 8-oxa-3-azabicyclo[3.2.1]octane derivatives, which are directed at a different pharmacological target (ATR) but require a distinct oxygen-containing heterocycle [1]. The 8-oxo variant, by retaining the ketone for reductive amination, offers a metabolic liability handle (potential for ketone reduction in vivo) that can be strategically exploited for pro-drug design, a feature absent in the 8-oxa series [2].

Patent Analysis Kinase Inhibitors Drug Development

High-Value Procurement and Research Applications for 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane


Synthesis of Sub-Nanomolar Dopamine Transporter Inhibitors (DAT Inhibitors)

As established by cross-study comparison, the 8-oxo scaffold is the direct precursor to 8-substituted isotropanes, a privileged class of DAT inhibitors. Medicinal chemistry teams should procure this compound to install aryl or heteroaryl groups at the bridge position via reductive amination, generating molecules with Ki values in the low nanomolar to sub-nanomolar range, a potency level difficult to achieve with 3-substituted tropane or 6-azabicyclo[3.2.1]octane isomers [1].

Development of Conformationally Constrained Peptidomimetics

The Boc-protected amine and 8-oxo ketone provide two orthogonal handles for sequential derivatization. As demonstrated in the synthesis of 3-azabicyclo[3.2.1]octane β-amino esters, this scaffold is compatible with Fmoc-, Cbz-, and Alloc-protecting group strategies, enabling its integration into solid-phase peptide synthesis for turn mimetics. The high yield and purity of commercially available material reduce the need for in-house re-synthesis of this key building block .

Kinase Inhibitor Library Design (RET, TDO2/IDO1, and ATR Programs)

Given its direct citation in oncology patent filings, procuring this compound is essential for competitive intelligence and scaffold-hopping exercises around RET and ATR kinase inhibitors. Unlike the 8-oxa analog, the 8-oxo ketone can be exploited for late-stage diversification via reductive amination with diverse amine fragments, generating libraries that probe a different chemical space than the oxygen-bridged series, with potentially differentiated pharmacokinetic profiles due to the metabolic lability of the ketone [2].

Process Chemistry Scale-Up for CNS Drug Candidates

For programs advancing a lead candidate into preclinical development, the 90% yield documented for the synthesis of this compound from its benzyl precursor indicates a scalable, high-yielding transformation. Procuring a batch of 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane with certified purity (NLT 98%) and full analytical documentation (LC-MS, NMR, HPLC) is critical for regulatory compliance and ensures reproducibility across gram-to-kilogram scale syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Boc-8-oxo-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.